p-Menth-1-en-8-ol, formate, (S)-
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Overview
Description
Terpinyl formate, also known as α-Terpinyl formate or p-menth-1-en-8-yl formate, is a naturally occurring monoterpenoid ester. It is derived from terpineol and formic acid. The compound has a molecular formula of C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol . Terpinyl formate is known for its pleasant aroma and is commonly used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Terpinyl formate can be synthesized through the esterification of terpineol with formic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of terpineol to terpinyl formate .
Industrial Production Methods
In industrial settings, terpinyl formate is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Terpinyl formate undergoes various chemical reactions, including:
Oxidation: Terpinyl formate can be oxidized to form terpinyl formate oxide.
Reduction: Reduction of terpinyl formate can yield terpineol.
Substitution: The formate group in terpinyl formate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the formate group.
Major Products Formed
Oxidation: Terpinyl formate oxide.
Reduction: Terpineol.
Substitution: Various substituted terpinyl derivatives depending on the nucleophile used.
Scientific Research Applications
Terpinyl formate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other terpenoid compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of terpinyl formate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of oxidative stress pathways and inhibition of pro-inflammatory mediators. The compound’s high degree of unsaturation allows it to interact with cell membranes, enhancing its permeability and facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
α-Terpineol: A monoterpenoid alcohol with similar biological properties.
Terpinyl acetate: An ester of terpineol with acetic acid, used in fragrances.
Linalyl formate: Another monoterpenoid ester with a similar structure and applications
Uniqueness
Terpinyl formate is unique due to its specific ester structure, which imparts distinct olfactory properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications. Additionally, its potential therapeutic effects and applications in the fragrance industry further distinguish it from other similar compounds .
Properties
CAS No. |
34352-02-8 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl formate |
InChI |
InChI=1S/C11H18O2/c1-9-4-6-10(7-5-9)11(2,3)13-8-12/h4,8,10H,5-7H2,1-3H3/t10-/m1/s1 |
InChI Key |
IPYLQIQMGUZFCK-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(C)(C)OC=O |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC=O |
Origin of Product |
United States |
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